4-[2-(Diethylamino)ethoxy]benzophenone
Overview
Description
4-[2-(Diethylamino)ethoxy]benzophenone, also known as this compound, is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoinitiator for Polymerization
4-[2-(Diethylamino)ethoxy]benzophenone has been studied for its role as a photoinitiator in the polymerization of methyl methacrylate (MMA). It demonstrates similar polymerization rates as other known photoinitiators and involves a compensation between its radical production rate and the reactivity of the generated radicals (Mateo et al., 1991).
Synthesis and Biochemical Studies
This compound has been used in the synthesis of phenolic metabolites of clomiphene, an antiestrogen drug. The studies focused on its preparation, electrophilicity, and effects in MCF 7 breast cancer cells, demonstrating its utility in the synthesis of complex organic molecules (Ruenitz et al., 1989).
Enhancing Carotenogenesis
Research has shown that amines including this compound can significantly impact carotenogenesis in Blakeslea trispora, a fungus used for commercial production of beta-carotene. The compound was found to increase lycopene accumulation, indicating its potential use in enhancing carotenoid production (Hsu et al., 1974).
Photochemistry Studies
The photochemistry of this compound has been extensively studied, particularly its behavior as a photoinitiator at 308 nm. This research includes the characterization of its phosphorescence emission and the study of radical generation and quenching, providing valuable insights into its photochemical properties (Costela et al., 1995).
Environmental Applications
This compound is also relevant in environmental studies, particularly in the context of its removal from water. Novel tertiary amine-functionalized adsorption resins have been developed for the efficient removal of benzophenone-4 (a related compound) from water, demonstrating the environmental applications of this class of compounds (Zhou et al., 2018).
Properties
IUPAC Name |
[4-[2-(diethylamino)ethoxy]phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-20(4-2)14-15-22-18-12-10-17(11-13-18)19(21)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOOYJSPRJGDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229792 | |
Record name | 4-(2-(Diethylamino)ethoxy)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796-77-0 | |
Record name | [4-[2-(Diethylamino)ethoxy]phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-(2-(Diethylamino)ethoxy)phenyl)phenylmethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-(Diethylamino)ethoxy)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(diethylamino)ethoxy]benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)PHENYLMETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33MKV7B37Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-[2-(Diethylamino)ethoxy]benzophenone in the synthesis of clomiphene metabolites?
A1: this compound serves as a crucial building block in the synthesis of phenolic clomiphene metabolites, specifically compounds 4 and 5 []. The researchers utilized this compound in a multi-step synthesis involving coupling reactions, chlorination, and deprotection steps to achieve the desired metabolites.
Q2: Does the research discuss the activity of this compound itself?
A2: No, the research primarily focuses on the synthesis and biological evaluation of specific phenolic clomiphene metabolites. The activity of this compound itself is not discussed in this study. []
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